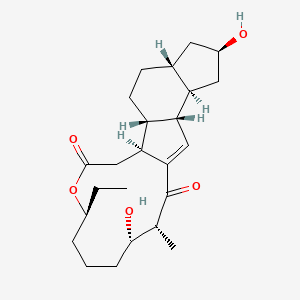

Dihydrospinosyn A aglycone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUFDLFVFFUVQX-MRAVEKNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydrospinosyn A Aglycone: A Technical Guide to its Discovery and Origin

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Dihydrospinosyn A aglycone, focusing on its discovery, semi-synthetic origin, and the biosynthetic pathway of its natural precursor, spinosyn A aglycone.

Discovery and Origin: A Semi-Synthetic Approach

This compound is not a naturally occurring metabolite. Its discovery is intrinsically linked to the development of second-generation spinosyn insecticides, most notably spinetoram (B1464634). Spinetoram is a mixture of 3'-O-ethyl-5,6-dihydrospinosyn J and 3'-O-ethylspinosyn L. The "dihydro" designation in these molecules, and by extension in this compound, refers to the saturation of the double bond at the 5 and 6 positions of the tetracyclic core.[1][2]

The origin of this compound is therefore semi-synthetic, derived from the naturally produced spinosyn A. Spinosyn A is a major insecticidal component produced by the soil actinomycete Saccharopolyspora spinosa.[3] The process involves two key chemical transformations:

-

Hydrolysis: Spinosyn A is first hydrolyzed to remove its two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, yielding the spinosyn A aglycone.[4][5][6][7][8]

-

Reduction: The 5,6-double bond of the spinosyn A aglycone is then selectively reduced to create the dihydro- form.[9]

This semi-synthetic approach was driven by the need for insecticides with improved properties, and it leverages the readily available spinosyn A from fermentation.[5][10]

Biosynthesis of the Precursor: Spinosyn A Aglycone

The core structure of this compound originates from the biosynthetic pathway of spinosyn A in Saccharopolyspora spinosa. This pathway is a classic example of polyketide synthesis followed by complex tailoring reactions to form the characteristic tetracyclic aglycone.

The biosynthesis of the spinosyn A aglycone begins with the assembly of a linear polyketide chain by a Type I polyketide synthase (PKS). This PKS is encoded by a large gene cluster, with the core genes being spnA, spnB, spnC, spnD, and spnE. These genes direct the condensation of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units.

Following the synthesis of the linear polyketide, a series of intramolecular cyclization reactions, catalyzed by enzymes encoded by genes such as spnF, spnJ, and spnM, form the distinctive 5,6,5-fused tricyclic ring system within the macrolactone core.

A proposed logical workflow for the biosynthesis of the spinosyn A aglycone is depicted below:

Experimental Protocols

Fermentation of Saccharopolyspora spinosa for Spinosad Production

The production of spinosad, the precursor to spinosyn A aglycone, is achieved through fermentation of Saccharopolyspora spinosa. While specific industrial protocols are proprietary, representative lab-scale fermentation media and conditions are described in the literature.

Media Composition:

| Component | Concentration (g/L) | Reference |

| Seed Medium | [11] | |

| Corn Starch | 15 | [11] |

| Mannitol | 20 | [11] |

| Cottonseed Meal | 20 | [11] |

| Yeast Extract | 15 | [11] |

| Soybean Meal | 15 | [11] |

| L-Tyrosine | 1 | [11] |

| MgSO₄ | 2 | [11] |

| (NH₄)₂SO₄ | 0.5 | [11] |

| pH | 7.0 | [11] |

| Production Medium 1 | [11] | |

| Soybean Oil | 12.5 | [11] |

| Corn Steep Powder | 10 | [11] |

| Yeast Extract Powder | 4 | [11] |

| Glucose | 60 | [11] |

| Soybean Meal | 15 | [11] |

| Cottonseed Meal | 40 | [11] |

| NaH₂PO₄ | 2 | [11] |

| FeSO₄ | 0.05 | [11] |

| CaCO₃ | 5 | [11] |

| pH | 7.4 | [11] |

| Production Medium 2 | [12] | |

| Mannitol | 98.0 | [12] |

| Cottonseed Flour | 43.0 | [12] |

| Corn Steep Liquid | 12.9 | [12] |

| KH₂PO₄ | 0.5 | [12] |

| CaCO₃ | 3.0 | [12] |

| pH | 7.0 | [12] |

| Production Medium 3 | [13] | |

| Glucose | 80 | [13] |

| Cottonseed Meal | 20 | [13] |

| Protein Powder | 10 | [13] |

| Yeast Powder | 5 | [13] |

| Trisodium Citrate | 4 | [13] |

| Dipotassium Hydrogen Phosphate | 2 | [13] |

| Calcium Carbonate | 3 | [13] |

| Ammonium Sulfate | 2 | [13] |

| Rapeseed Oil | 50 | [13] |

| pH | 7.0 | [13] |

Fermentation Conditions:

-

Agitation: 250 rpm.[13]

Extraction and Purification of Spinosyn A

A general workflow for the extraction and purification of spinosyn A from the fermentation broth is as follows:

Semi-synthesis of this compound

The following protocol is based on the semi-synthesis of a related dihydrospinosyn derivative and outlines the key steps.[4][5][9]

Step 1: Hydrolysis of Spinosyn A to Spinosyn A Aglycone

-

Spinosyn A is dissolved in a suitable solvent.

-

The solution is treated with an acid (e.g., under mild acidic conditions followed by more vigorous acidic conditions) to hydrolyze the glycosidic bonds, removing the forosamine and tri-O-methylrhamnose sugars.[15]

-

The reaction mixture is neutralized and the spinosyn A aglycone is extracted with an organic solvent.

-

The crude aglycone is purified by chromatography.

Step 2: Reduction of Spinosyn A Aglycone to this compound

-

The purified spinosyn A aglycone is dissolved in an appropriate solvent.

-

A catalyst, such as 10% Palladium on carbon (Pd/C), is added.[9]

-

The mixture is subjected to hydrogenation to selectively reduce the 5,6-double bond.

-

The catalyst is removed by filtration, and the solvent is evaporated.

-

The resulting this compound can be further purified by chromatography.

A logical workflow for the semi-synthesis is as follows:

Quantitative Data

The yield of spinosad from Saccharopolyspora spinosa fermentation can vary significantly depending on the strain and fermentation conditions.

| Strain | Fermentation Condition | Spinosad Yield | Reference |

| Wild-type | - | 57.76 mg/L (Spinosyn A) | [16] |

| S. spinosa-acuC (overexpression) | - | 105.02 mg/L (Spinosyn A) | [16] |

| S. spinosa-ΔacuC (knockout) | - | 32.78 mg/L (Spinosyn A) | [16] |

| Co121 | Initial medium (glucose) | 310.44 ± 21.84 µg/mL | [12] |

| Co121 | Optimized medium (mannitol) | 549.89 ± 38.59 µg/mL | [12] |

| J78 (mutant) | Optimized medium | 1035 ± 34 µg/mL | [12] |

| Wild-type | - | 309 mg/L | [11][17] |

| Sa. spinosa-spn (engineered) | - | 693 mg/L | [11][17] |

| Sa. spinosa-spn (engineered) | Optimized medium | 920 mg/L | [11][17] |

| WHU1107 | Shake flask | > 4 g/L | [13] |

References

- 1. plantarchives.org [plantarchives.org]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]

- 6. bioaustralis.com [bioaustralis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. A semisynthesis of 3'- O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural product derived insecticides: discovery and development of spinetoram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]

- 14. jzus.zju.edu.cn [jzus.zju.edu.cn]

- 15. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of acuC on the growth development and spinosad biosynthesis of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Dihydrospinosyn A Aglycone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is the core polyketide-derived macrocyclic structure of the dihydrospinosyn A molecule, a member of the spinosyn family of insecticidal agents. The spinosyns are fermentation products of the soil actinomycete Saccharopolyspora spinosa and are known for their potent and selective insecticidal activity.[1][2] this compound is obtained by the chemical hydrolysis of the two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, from its parent glycoside.[3][4][5] This aglycone, lacking the sugar residues, is generally considered to have significantly reduced insecticidal activity, highlighting the critical role of the sugar moieties in the biological function of spinosyns.[1][6] This technical guide provides a detailed overview of the chemical structure, synthesis, and analytical characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a unique tetracyclic lactone core. Key identification and property data are summarized in the table below.

| Property | Data | Reference |

| CAS Number | 727695-12-7 | [6][7][8] |

| Molecular Formula | C₂₄H₃₆O₅ | [3][6] |

| Molecular Weight | 404.54 g/mol | [3] |

| SMILES String | O[C@H]1C[C@@]2([H])[C@@]3([H])--INVALID-LINK--([H])[C@@]4([H])C(C(--INVALID-LINK--=O)CC)O">C@@HC)=O)=C3 | [3] |

| InChI Key | ILUFDLFVFFUVQX-MRAVEKNJSA-N | N/A |

| Description | A derivative of spinosyn A aglycone with a reduced double bond at positions 5 and 6. | [9] |

Synthesis of this compound

General Experimental Protocol: Two-Step Hydrolysis of Spinosyn A (Adapted for Dihydrospinosyn A)

Step 1: Removal of Forosamine

-

Dissolution: Dissolve Dihydrospinosyn A in a suitable organic solvent (e.g., methanol).

-

Acidification: Treat the solution with a mild acid (e.g., dilute hydrochloric acid or sulfuric acid) at a controlled temperature (e.g., room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed and the pseudoaglycone (with the rhamnose moiety still attached) is the major product.

-

Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the pseudoaglycone with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the pseudoaglycone using column chromatography on silica (B1680970) gel.

Step 2: Removal of Tri-O-methylrhamnose

-

Dissolution: Dissolve the purified pseudoaglycone in a suitable solvent.

-

Acidification: Treat the solution with a stronger acid solution (e.g., a higher concentration of hydrochloric or sulfuric acid) and heat the reaction mixture (e.g., reflux).

-

Monitoring: Monitor the reaction by TLC or HPLC until the pseudoaglycone is consumed and the desired this compound is formed.

-

Work-up: Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent.

-

Purification: Purify the final this compound by column chromatography or recrystallization.

Note: The specific reaction conditions (acid concentration, temperature, and reaction time) would require optimization for Dihydrospinosyn A.

Structural Elucidation and Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed connectivity and stereochemistry of the molecule. While specific NMR data for this compound is not publicly available, the general approach would involve:

-

Sample Preparation: Dissolve a few milligrams of the purified aglycone in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (J-values), and integration, which helps to determine the connectivity of protons.

-

¹³C NMR: Identifies the number of unique carbon atoms and their chemical environment (e.g., C=O, C-O, aliphatic carbons).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the aglycone, further confirming its structure.

-

Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques for molecules of this size.

-

Analysis: High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments to gain further structural insights.[10][11][12][13]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. Although no specific crystallographic data for this compound has been reported, a general protocol for obtaining suitable crystals of macrocyclic compounds would involve:

-

Purification: The compound must be of high purity (>95%).

-

Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find conditions where the compound is sparingly soluble.

-

Crystallization Techniques:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution.

-

Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

-

Cooling: A saturated solution is slowly cooled to induce crystallization.

-

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction.

Biological Activity and Signaling Pathways

The parent spinosyn compounds, like spinosad, exert their insecticidal effect by acting as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system.[14][15][16][17][18] This leads to the disruption of neurotransmission, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[16] The binding site for spinosyns on the nAChR is distinct from that of other insecticides like neonicotinoids.[16][18] Specifically, the Dα6 subunit of the nAChR has been identified as a critical component for spinosyn activity.[14]

This compound, lacking the sugar moieties, is reported to be only weakly active as an insecticide.[6] This suggests that the forosamine and tri-O-methylrhamnose sugars are essential for the potent interaction with the nAChR target site.

Visualizations

Caption: 2D structure of this compound.

Caption: Experimental workflow for obtaining and characterizing this compound.

Caption: Mode of action of spinosyns on insect nicotinic acetylcholine receptors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. lancetechltd.com [lancetechltd.com]

- 8. anjiechem.com [anjiechem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Features in the NMR spectra of the aglycones of Agave spp. saponins. HMBC method for aglycone identification (HMAI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cotton.org [cotton.org]

- 16. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. parchem.com [parchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrospinosyn A Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is a key intermediate in the semi-synthesis of Spinetoram (B1464634), a second-generation spinosyn insecticide.[1][2] As a derivative of Spinosyn A, a naturally occurring fermentation product of the actinomycete Saccharopolyspora spinosa, this aglycone plays a crucial role in the development of next-generation pest control agents.[1][3] Understanding its physical and chemical properties is paramount for optimizing synthetic routes, ensuring stability, and conducting further research into novel spinosyn analogues. This technical guide provides a comprehensive overview of the known properties of this compound, outlines detailed experimental protocols for their determination, and visualizes its role in relevant biological and synthetic pathways.

Core Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-2,13-dihydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione | [4] |

| CAS Number | 727695-12-7 | [4][5][6][7] |

| Molecular Formula | C₂₄H₃₆O₅ | [4][5] |

| Molecular Weight | 404.54 g/mol | [5] |

| Purity | >95% by HPLC | [6] |

| Appearance | Solid | [4] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 4 years (at -20°C) | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections provide methodologies for determining key physical and chemical properties.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Melting Point Determination [8][9][10][11][12]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

-

Purity Assessment: A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its purification, formulation, and in designing reaction conditions. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for Solubility Determination [13][14][15][16][17]

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, methanol, acetone, ethyl acetate) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is expressed as the mass of solute per unit volume or mass of solvent (e.g., mg/mL or g/100 g) at the specified temperature.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy [18][19][20][21][22]

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

-

¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, aiding in the complete structural assignment.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain ¹H, ¹³C, and various 2D NMR spectra.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. The chemical shifts (δ), coupling constants (J), and integration values are then analyzed to elucidate the molecular structure. The characterization of intermediates in the synthesis of spinetoram and its analogues is routinely performed using ¹H NMR, ¹³C NMR, and mass spectrometry techniques.[1][23]

Mass Spectrometry (MS) [24][25][26][27][28][29][30]

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can provide structural information.

Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent and infused directly or introduced via a liquid chromatography system (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to determine the molecular weight.

Infrared (IR) Spectroscopy [31][32][33][34][35]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: Solid Sample Preparation for IR Spectroscopy

-

KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet.

-

Thin Film Method: A small amount of the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

-

Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The absorption bands are then correlated to specific functional groups (e.g., O-H, C=O, C-O).

Visualizations: Signaling Pathways and Experimental Workflows

Spinetoram Mode of Action

This compound is a crucial building block for Spinetoram. The insecticidal activity of Spinetoram is attributed to its unique mode of action on the insect nervous system. It primarily targets nicotinic acetylcholine (B1216132) receptors (nAChRs) and also affects gamma-aminobutyric acid (GABA) receptors.[36][37][38][39] This dual action leads to the rapid paralysis and subsequent death of the target insect pests.[40]

Semi-synthesis of Spinetoram J

The following diagram illustrates the key steps in the semi-synthesis of Spinetoram J, highlighting the central role of this compound as an intermediate. The process begins with the hydrolysis of Spinosyn A to yield the aglycone, which is then further modified.[1][3]

Conclusion

This compound is a molecule of significant interest in the field of agricultural chemistry. While some of its fundamental physical and chemical properties are known, a comprehensive experimental characterization is still warranted. The protocols outlined in this guide provide a framework for researchers to obtain reliable and reproducible data. The visualizations provided offer a clear context for its biological relevance and its role in the synthesis of the potent insecticide, Spinetoram. Further research into the properties and potential applications of this compound and its derivatives will undoubtedly contribute to the development of more effective and environmentally benign crop protection solutions.

References

- 1. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]

- 2. A novel semi-synthesis of spinetoram-J based on the selective hydrolysis of 5,6-dihydro spinosyn A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues [beilstein-journals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lancetechltd.com [lancetechltd.com]

- 7. This compound | 727695-12-7 [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chymist.com [chymist.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 22. pubs.acs.org [pubs.acs.org]

- 23. S-EPMC5727846 - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone. - OmicsDI [omicsdi.org]

- 24. Determination of five macrolide antibiotic residues in raw milk using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry [mdpi.com]

- 26. waters.com [waters.com]

- 27. scispace.com [scispace.com]

- 28. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. escholarship.org [escholarship.org]

- 31. drawellanalytical.com [drawellanalytical.com]

- 32. orgchemboulder.com [orgchemboulder.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 35. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 36. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 37. fao.org [fao.org]

- 38. researchgate.net [researchgate.net]

- 39. Control efficiency and mechanism of spinetoram seed-pelleting against the striped flea beetle Phyllotreta striolata - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dihydrospinosyn A Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydrospinosyn A aglycone, a key chemical intermediate in the synthesis of next-generation insect control agents. This document details its molecular properties, outlines experimental protocols for its characterization, and illustrates its biosynthetic origins.

Core Molecular Data

This compound is the core polyketide structure of Dihydrospinosyn A, devoid of its sugar moieties. Understanding its precise molecular weight is fundamental for its synthesis, purification, and analytical characterization. The key quantitative data for this molecule are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 404.54 g/mol | [1] |

| Molecular Formula | C₂₄H₃₆O₅ | [1] |

| CAS Number | 727695-12-7 |

Experimental Protocols

The determination of the molecular weight and purity of this compound is typically achieved through a combination of chromatographic separation and mass spectrometric analysis. Below are detailed methodologies for its preparation via hydrolysis and subsequent analysis.

Preparation of Spinosyn A Aglycone via Two-Step Hydrolysis

This protocol describes the selective removal of the two sugar moieties from Spinosyn A to yield the aglycone. A two-step hydrolysis under different acidic conditions is employed to manage the purification process effectively.[2]

Step 1: Hydrolysis of Forosamine (B98537)

-

Dissolve Spinosyn A in a suitable organic solvent (e.g., methanol).

-

Introduce mild acidic conditions to selectively cleave the forosamine sugar at the 17-position. This yields the 17-pseudoaglycone.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture.

-

Extract the 17-pseudoaglycone using an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the 17-pseudoaglycone using column chromatography.

Step 2: Hydrolysis of Tri-O-methylrhamnose

-

Dissolve the purified 17-pseudoaglycone in a suitable solvent.

-

Introduce more vigorous acidic conditions to hydrolyze the tri-O-methylrhamnose at the 9-position.[3]

-

Monitor the reaction to completion via TLC or HPLC.

-

Neutralize the reaction and extract the resulting Spinosyn A aglycone.

-

Purify the final aglycone product using column chromatography.

Molecular Weight Determination by HPLC-MS

This protocol outlines a general method for the analysis of spinosyns and their derivatives, which can be adapted for this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with UV detection.[4]

-

Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[5]

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for the separation of spinosyns.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of an acid like formic acid to improve peak shape) is commonly employed.[6]

-

Flow Rate: A standard flow rate of 0.5-1.0 mL/min is generally used.

-

Injection Volume: 10-20 µL of the sample solution.

-

Detection: UV detection at approximately 250 nm can be used for initial screening, followed by mass spectrometry for confirmation and accurate mass determination.[7]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode is typically used for the analysis of spinosyns.[5]

-

Data Acquisition: Full scan mode is used to determine the molecular weight of the analyte. Selected Ion Monitoring (SIM) can be employed for targeted quantification.[5]

-

Data Analysis: The molecular weight is determined from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway leading to the spinosyn core and the experimental workflow for obtaining the aglycone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Spinosyn A to its Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical hydrolysis of spinosyn A, a major component of the bio-insecticide spinosad, to its corresponding aglycone. This process is of significant interest for the synthesis of novel spinosyn analogues and for structure-activity relationship (SAR) studies. The procedure involves a sequential two-step acid-catalyzed hydrolysis to remove the two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, from the tetracyclic macrolide core. A two-step approach is generally favored over a single-step strong acid hydrolysis to facilitate simpler purification of the intermediates and the final product.[1][2]

Hydrolysis Pathway

The conversion of spinosyn A to its aglycone proceeds through a two-step acid hydrolysis. The forosamine sugar at the C-17 position is first cleaved under mild acidic conditions to yield the spinosyn A 17-pseudoaglycone. Subsequently, the tri-O-methylrhamnose at the C-9 position is removed under more vigorous acidic conditions to afford the final spinosyn A aglycone.[3]

Caption: Two-step hydrolysis of spinosyn A to its aglycone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step hydrolysis of spinosyn A.

| Step | Reactant | Product | Reagents | Temperature | Time (hours) | Yield (%) |

| 1 | Spinosyn A | Spinosyn A 17-Pseudoaglycone | 0.1 N HCl | Room Temperature | 48 | 80 |

| 2 | Spinosyn A 17-Pseudoaglycone | Spinosyn A Aglycone | Conc. H₂SO₄, Methanol (B129727) | Room Temperature | 48 | 75 |

Experimental Protocols

The following detailed experimental protocols are adapted from the methodology described by Creemer et al. in the Journal of Antibiotics (1998).

Step 1: Synthesis of Spinosyn A 17-Pseudoaglycone

Objective: To selectively hydrolyze the forosamine sugar from spinosyn A.

Materials:

-

Spinosyn A (100 mg)

-

0.1 N Hydrochloric Acid (HCl, 10 ml)

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

-

Dissolve 100 mg of spinosyn A in 10 ml of 0.1 N HCl.

-

Stir the solution at room temperature for 48 hours.

-

During this time, a precipitate of the spinosyn A 17-pseudoaglycone will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate with a small amount of cold water.

-

Dry the collected solid under vacuum to yield the spinosyn A 17-pseudoaglycone.

Expected Yield: Approximately 80%

Caption: Workflow for the synthesis of spinosyn A 17-pseudoaglycone.

Step 2: Synthesis of Spinosyn A Aglycone

Objective: To hydrolyze the tri-O-methylrhamnose sugar from the spinosyn A 17-pseudoaglycone.

Materials:

-

Spinosyn A 17-Pseudoaglycone (50 mg)

-

Methanol (1 ml)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1 ml)

-

Stir plate and stir bar

-

Work-up and extraction reagents (e.g., water, ethyl acetate)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve 50 mg of spinosyn A 17-pseudoaglycone in a solution of 1 ml of methanol and 0.1 ml of concentrated sulfuric acid.

-

Stir the solution at room temperature for 48 hours.

-

After the reaction is complete, quench the reaction by carefully adding water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude spinosyn A aglycone.

-

The crude product may be further purified by chromatography (e.g., silica (B1680970) gel column chromatography) if necessary.

Expected Yield: Approximately 75%

Caption: Workflow for the synthesis of spinosyn A aglycone.

Conclusion

The two-step acid-catalyzed hydrolysis of spinosyn A provides an effective method for the preparation of its aglycone. This procedure, employing mild and then more vigorous acidic conditions, allows for the sequential removal of the sugar moieties and facilitates product purification. The resulting aglycone is a valuable building block for the development of new insecticidal compounds and for further investigation into the structural requirements for the biological activity of the spinosyn class of molecules.

References

- 1. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journal articles: 'Spinosyn A' – Grafiati [grafiati.com]

- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrospinosyn A Aglycone: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Biological Activity, and Mechanism of Action of a Key Spinosyn Intermediate

This technical guide provides a comprehensive overview of Dihydrospinosyn A aglycone, a critical intermediate in the semi-synthesis of next-generation spinosyn insecticides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological aspects of this molecule, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound is a derivative of Spinosyn A, a naturally occurring insecticide produced by the bacterium Saccharopolyspora spinosa. Spinosyns are a commercially successful class of insecticides due to their high efficacy against a broad spectrum of pests and their favorable safety profile for non-target organisms. This compound serves as the foundational tetracyclic core for the semi-synthesis of spinetoram (B1464634), a second-generation spinosyn with enhanced insecticidal properties. Understanding the chemistry and biological characteristics of this aglycone is paramount for the development of novel and improved spinosyn-based crop protection agents.

Synthesis and Chemical Properties

The primary route to obtaining this compound is through the hydrolysis of Spinosyn A. This process involves the removal of the two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, from the parent molecule.

Hydrolysis of Spinosyn A to its Aglycone

A common method for the preparation of the Spinosyn A aglycone involves a two-step hydrolysis under different acidic conditions. This approach allows for a more controlled reaction and simplifies the purification of the final product.[1]

Experimental Protocol: Two-Step Hydrolysis of Spinosyn A

-

Step 1: Removal of Forosamine: Spinosyn A is treated with mild acidic conditions to selectively cleave the forosamine sugar.

-

Step 2: Removal of Tri-O-methylrhamnose: The resulting pseudoaglycone is then subjected to more vigorous acidic conditions to hydrolyze the tri-O-methylrhamnose moiety, yielding the Spinosyn A aglycone.[2]

Detailed reagent quantities, reaction times, and purification methods are often proprietary and can be found in patent literature.

Semi-synthesis of 3'-O-ethyl-5,6-dihydrospinosyn J

This compound is a key starting material for the semi-synthesis of spinetoram J (3'-O-ethyl-5,6-dihydrospinosyn J). A reported 7-step synthesis highlights the strategic use of protecting groups and glycosylation reactions to build the final product.[1][3] While specific yields for each step are not always publicly available, the overall process is described as having high yields.[1][3]

Experimental Workflow: Semi-synthesis of 3'-O-ethyl-5,6-dihydrospinosyn J

Caption: Semi-synthesis workflow from this compound.

Biological Activity and Mechanism of Action

The saccharide moieties of spinosyns are crucial for their potent insecticidal activity. Consequently, the aglycone forms exhibit significantly reduced or no biological activity.

Insecticidal Activity

Quantitative data on the insecticidal activity of this compound is limited, as it is primarily considered an inactive precursor. However, studies on the closely related Spinosyn A aglycone provide a clear indication of its biological potency.

| Compound | Activity | Concentration | Source |

| Spinosyn A aglycone | No insecticidal activity | Up to 64 ppm | [4] |

| Spinosad (Spinosyn A & D) | LD50 (oral, male rat) | 3738 mg/kg | [5] |

Mechanism of Action: Allosteric Modulation of Nicotinic Acetylcholine (B1216132) Receptors

The insecticidal action of spinosyns results from the disruption of neurotransmission in the insect central nervous system. They act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels.

Spinosyns bind to a site on the nAChR that is distinct from the binding site of acetylcholine and other insecticides like neonicotinoids. This allosteric binding potentiates the activity of acetylcholine, leading to prolonged opening of the ion channel. The resulting continuous influx of ions causes hyperexcitation of the neuron, leading to paralysis and death of the insect.

Signaling Pathway: Spinosyn Action on nAChR

Caption: Allosteric modulation of nAChR by spinosyns.

Pharmacokinetics

There is a notable lack of publicly available pharmacokinetic data specifically for this compound. Studies have primarily focused on the parent compounds, Spinosyn A and D (the components of spinosad). For these molecules, rapid absorption and extensive metabolism have been observed in rats. There are no major differences in the bioavailability, excretion routes, or metabolism between Spinosyn A and Spinosyn D following oral administration.

Conclusion

This compound is a pivotal molecule in the advancement of spinosyn-based insecticides. While possessing negligible intrinsic biological activity, its role as a synthetic precursor is indispensable for the creation of more potent and effective crop protection agents like spinetoram. This technical guide has summarized the key aspects of its synthesis, biological profile, and mechanism of action, providing a foundational resource for professionals in the field of drug and pesticide development. Further research into the specific pharmacokinetics of the aglycone and the development of more efficient synthetic routes will continue to be areas of interest for the scientific community.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]

- 4. AU2002305118A1 - Biosynthetic genes for butenyl-spinosyn insecticide production - Google Patents [patents.google.com]

- 5. WO1997000265A1 - Synthetic modification to spinosyn compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Dihydrospinosyn A Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is the core polyketide-derived tetracyclic macrolide of the spinosyn family of insecticides, devoid of its two characteristic sugar moieties, forosamine (B98537) and tri-O-methyl-rhamnose. Spinosyns, produced by the bacterium Saccharopolyspora spinosa, are potent neurotoxic insecticides with a unique mode of action.[1] This guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activity, and the mechanism of action of its parent compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₄O₅ | Commercial Suppliers |

| Molecular Weight | 402.53 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. | [2] |

Synthesis and Preparation

This compound is primarily obtained through the acidic hydrolysis of spinosyn A. This process is typically carried out in a two-step manner to avoid degradation of the aglycone core.[3][4]

Experimental Protocol: Two-Step Acidic Hydrolysis of Spinosyn A

Step 1: Formation of Spinosyn A 17-pseudoaglycone

-

Reaction Setup: Dissolve Spinosyn A in a suitable organic solvent (e.g., methanol).

-

Acidification (Mild): Introduce a mild acidic solution (e.g., dilute hydrochloric acid or acetic acid) to the reaction mixture.[3][5] The forosamine sugar at the 17-position is more labile and will be selectively cleaved under these conditions.[6]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the formation of the 17-pseudoaglycone is complete.

-

Work-up and Isolation: Neutralize the reaction mixture and extract the 17-pseudoaglycone using a suitable organic solvent. Purify the product using column chromatography.

Step 2: Hydrolysis of 17-pseudoaglycone to this compound

-

Reaction Setup: Dissolve the purified Spinosyn A 17-pseudoaglycone in a suitable solvent.

-

Acidification (Vigorous): Treat the solution with a more concentrated acid solution under more vigorous conditions (e.g., heating) to cleave the tri-O-methylrhamnose at the 9-position.[3]

-

Monitoring: Monitor the reaction for the complete conversion of the pseudoaglycone to the aglycone.

-

Work-up and Purification: Neutralize the reaction, extract the this compound, and purify using chromatographic techniques to obtain the final product.

Biological Activity

The sugar moieties of spinosyn A are crucial for its insecticidal activity. Consequently, this compound exhibits significantly reduced or no insecticidal effects.

| Compound | Target Organism | Activity Metric | Value | Source |

| This compound | General Insecticidal Activity | Concentration for no activity | Up to 64 ppm | Commercial Suppliers |

| Spinosyn A | Heliothis virescens (Tobacco Budworm) | LD₅₀ | - | [1] |

| Spinosad (Spinosyn A & D mixture) | Various Insects | Effective Application Rate | 25 - 100 g a.i./ha | [1] |

Mechanism of Action of Parent Compound (Spinosyn A)

The primary target of spinosyns is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system.[7] Spinosyns act as allosteric modulators of nAChRs, leading to the hyperexcitation of neurons, involuntary muscle contractions, and ultimately paralysis and death of the insect.

The specific subunit of the nAChR that spinosyns bind to has been identified as the α6 subunit.[8] This binding site is distinct from that of other nicotinoid insecticides. The lack of the sugar moieties in this compound is believed to prevent its effective binding to this allosteric site on the nAChR, thus explaining its lack of insecticidal activity.

Conclusion

This compound serves as a fundamental chemical scaffold for the synthesis of various spinosyn analogs. While devoid of significant insecticidal activity itself, its preparation through the controlled hydrolysis of spinosyn A is a critical process in the development of new and modified spinosyn-based insecticides. Understanding the structure-activity relationship, where the presence of the sugar moieties is paramount for biological function, provides crucial insights for the rational design of novel pest control agents. Further research into the specific interactions, or lack thereof, of the aglycone with the nAChR could further elucidate the precise molecular requirements for activity at this important insecticide target.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]

- 5. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniscience.co.kr [uniscience.co.kr]

- 7. researchgate.net [researchgate.net]

- 8. Expression of insect α6-like nicotinic acetylcholine receptors in Drosophila melanogaster highlights a high level of conservation of the receptor:spinosyn interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Purification of Dihydrospinosyn A Aglycone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrospinosyn A is a macrocyclic lactone belonging to the spinosyn family of insecticides. The aglycone, the core macrolide structure without its sugar moieties, is a crucial chemical intermediate for the synthesis of novel spinosyn analogues and for structure-activity relationship (SAR) studies.[1] The preparation of the aglycone from its parent glycoside involves the hydrolytic cleavage of two sugar units: a forosamine (B98537) and a tri-O-methylrhamnose.

This document provides a detailed protocol for the generation and purification of Dihydrospinosyn A aglycone. The procedure is based on established methods for the hydrolysis of Spinosyn A, which involves a two-step acidic hydrolysis to prevent decomposition and simplify the purification of the final product.[1][2] The purification is achieved through a combination of solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).

Data Summary

Table 1: Purification Overview (Representative Data)

| Step | Product | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity (%) |

| 1. Mild Hydrolysis | Dihydrospinosyn A 17-pseudoaglycone | 500 | 380 | ~85 | >90 |

| 2. Vigorous Hydrolysis | Crude this compound | 380 | 245 | ~90 | ~75 |

| 3. SPE Cleanup | Semi-purified Aglycone | 245 | 210 | ~86 | ~90 |

| 4. Preparative HPLC | Purified this compound | 210 | 185 | ~88 | >98 |

Table 2: Analytical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (Gradient)[4] |

| Gradient | 60% Acetonitrile to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min[3][4] |

| Column Temperature | 30 °C[3] |

| Detection | UV at 244 nm[5] |

| Injection Volume | 10 µL |

| Limit of Quantitation (LOQ) | 0.01 - 0.04 µg/g (typical for spinosyns)[6] |

| Limit of Detection (LOD) | ~0.003 µg/g (typical for spinosyns)[7] |

Experimental Workflow

Caption: Workflow for this compound Purification.

Detailed Experimental Protocols

Materials and Reagents

-

Dihydrospinosyn A (Starting Material, >95% purity)

-

Tetrahydrofuran (THF), HPLC Grade

-

Methanol (B129727) (MeOH), HPLC Grade

-

Ethyl Acetate (B1210297) (EtOAc), HPLC Grade

-

Acetonitrile (ACN), HPLC Grade

-

Hydrochloric Acid (HCl), concentrated

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

-

Solid-Phase Extraction (SPE) Cartridges: Silica (B1680970) gel and/or C18

-

Preparative and Analytical HPLC columns (C18)

Protocol 1: Step-wise Hydrolysis of Dihydrospinosyn A

This two-step procedure is adapted from methods used for Spinosyn A to maximize yield and minimize side-product formation.[2]

Part A: Mild Hydrolysis to 17-Pseudoaglycone

-

Dissolution: Dissolve Dihydrospinosyn A (1.0 eq) in a 1:1 mixture of THF and water.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 1M aqueous HCl (2.0 eq) dropwise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by analytical HPLC or TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral (~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Dihydrospinosyn A 17-pseudoaglycone. This intermediate is often used directly in the next step without further purification.

Part B: Vigorous Hydrolysis to Aglycone

-

Dissolution: Dissolve the crude 17-pseudoaglycone from the previous step in methanol.

-

Acidification: Add concentrated H₂SO₄ (0.5 eq) dropwise to the solution.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. Monitor the reaction by analytical HPLC until the pseudoaglycone is consumed.

-

Neutralization: Cool the reaction to room temperature and neutralize by slowly adding saturated NaHCO₃ solution.

-

Extraction and Concentration: Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound as a solid or oil.[5]

Protocol 2: Purification of this compound

Part A: Solid-Phase Extraction (SPE) Cleanup

This step removes polar impurities and residual reagents.

-

Cartridge Conditioning: Condition a silica gel SPE cartridge by washing with hexane (B92381), followed by a 9:1 hexane:ethyl acetate mixture.

-

Sample Loading: Dissolve the crude aglycone in a minimal amount of dichloromethane (B109758) or 9:1 hexane:ethyl acetate and load it onto the conditioned cartridge.

-

Elution: Elute the cartridge with a stepwise gradient of ethyl acetate in hexane (e.g., 10%, 20%, 50%, 100% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the aglycone.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure.

Part B: Preparative HPLC

This final step achieves high purity of the aglycone.

-

Sample Preparation: Dissolve the semi-purified aglycone from the SPE step in a suitable solvent, such as acetonitrile or methanol. Filter the solution through a 0.45 µm syringe filter.

-

Chromatography: Inject the sample onto a preparative C18 HPLC column.

-

Elution: Elute using a gradient of acetonitrile in water (e.g., starting from 60% acetonitrile and ramping to 95% over 30 minutes).

-

Fraction Collection: Collect fractions corresponding to the main product peak, guided by the UV detector signal at 244 nm.

-

Final Processing: Combine the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with ethyl acetate to recover the final, purified this compound.

-

Analysis: Confirm the purity (>98%) of the final product using analytical HPLC. Confirm the identity and structure using LC-MS and NMR spectroscopy. Store the purified aglycone at -20°C for long-term stability.[8]

References

- 1. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bioaustralis.com [bioaustralis.com]

Application Notes and Protocols for the Analysis of Dihydrospinosyn A Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is a key chemical moiety related to the spinosyn family of insecticides. As a metabolite or degradation product of spinetoram, its accurate quantification is crucial for metabolism, pharmacokinetic, and stability studies. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are intended as a starting point for researchers to develop and validate their own specific assays.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in drug substance and formulation samples where concentration levels are relatively high.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) to obtain a stock solution of 100 µg/mL. Further dilute with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Solution (e.g., from a formulation): Accurately weigh a portion of the sample equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask. Add 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for analysis. Dilute as necessary with the mobile phase to fall within the calibration range.

1.1.2. Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV Detector |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Methanol:Ammonium Acetate Buffer (pH 5.3) (40:40:20, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 250 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Note: The retention time for this compound should be determined by injecting a standard solution. Based on the parent compounds, spinosyn A and D, the aglycone is expected to have a shorter retention time.

Data Presentation: HPLC-UV Method Performance (Expected)

The following table summarizes the expected performance characteristics of the HPLC-UV method, adapted from validated methods for parent spinosyns.[1][2][3][4][5]

| Parameter | Expected Performance |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples.

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation (QuEChERS-based for complex matrices)

This protocol is adapted from methods for spinosad in animal-derived products.[6]

-

Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Cap and shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture of 4 g MgSO₄ and 1 g CH₃COONa. Shake vigorously for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 or a proprietary sorbent like multiwalled carbon nanotubes). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Final Solution: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | To be determined for this compound (Expected ~418.5) |

| Product Ions (m/z) | At least two specific transitions should be selected for quantification and confirmation |

Note: The precursor and product ions for this compound must be determined by direct infusion of a standard solution. The precursor ion will correspond to [M+H]⁺.

Data Presentation: LC-MS/MS Method Performance (Expected)

The following table summarizes the expected performance characteristics for the LC-MS/MS method, based on data for parent spinosyns in complex matrices.[6][7][8]

| Parameter | Expected Performance |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.003 - 0.15 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 75 - 115% |

Method Visualization

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

Caption: Workflow for QuEChERS-based sample preparation.

Caption: Overview of the analytical instrument workflow.

Stability and Degradation Considerations

Forced degradation studies are essential to develop a stability-indicating method.[9] this compound is formed by the hydrolysis of the parent glycoside. Key degradation pathways for spinosyns involve the loss of the forosamine (B98537) sugar under aqueous photolytic conditions.[10][11] Therefore, samples should be protected from light, and stability should be assessed under acidic, basic, oxidative, and photolytic stress conditions to ensure the analytical method can separate the aglycone from any further degradants.[12]

References

- 1. ppqs.gov.in [ppqs.gov.in]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Development of Analytical Methods of Spinosad in Agricultural Commodities by HPLC with UV Detector and Monitoring | Semantic Scholar [semanticscholar.org]

- 4. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry of Dihydrospinosyn A Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is a key derivative of the spinosyn family of insecticides. It is formed by the hydrolysis of the two glycosidic bonds at the C9 and C17 positions of Dihydrospinosyn A, and the reduction of the double bond at positions 5 and 6 of the parent spinosyn A aglycone.[1][2] As a significant metabolite and reference standard in the development and analysis of spinosyn-based pharmaceuticals and agrochemicals, understanding its behavior in mass spectrometry is crucial for accurate identification and quantification.

This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, including sample preparation, instrumental parameters, and an interpretation of its fragmentation patterns.

Molecular Profile

A clear understanding of the analyte's properties is fundamental for its mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₆O₅ | [1][2] |

| Molecular Weight | 404.54 g/mol | [1] |

| CAS Number | 727695-12-7 | [1][2] |

Experimental Protocols

The following protocols are recommended for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). These are based on established methods for the analysis of spinosyns and other macrolides.

Sample Preparation

Given that this compound is often analyzed in complex matrices, a robust sample preparation protocol is essential to minimize matrix effects and ensure accurate quantification.

a) Solid-Phase Extraction (SPE) for Complex Matrices:

This protocol is adapted from methods used for the analysis of spinosad and its metabolites in various food and environmental samples.[3]

-

Extraction: Homogenize the sample and extract with an acetonitrile (B52724)/water solution.

-

Centrifugation: Centrifuge the extract to pellet solid debris.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elution: Elute the this compound from the cartridge using methanol or acetonitrile.

-

Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water).

b) Direct Injection for Pure Standards:

For the analysis of pure reference standards, a simpler protocol can be followed.

-

Dissolution: Dissolve the this compound standard in a suitable organic solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

-

Dilution: Further dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and analytical goals.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive Ion Mode |

| Scan Mode | Full Scan (for identification) and Product Ion Scan or Multiple Reaction Monitoring (MRM) (for quantification and structural confirmation) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

| Collision Energy | Ramped (e.g., 10-40 eV) to observe a range of fragment ions. |

Data Presentation

Predicted Mass-to-Charge Ratios (m/z)

The following table summarizes the predicted m/z values for the protonated molecule and potential adducts of this compound in positive ion mode.

| Ion Species | Formula | Predicted m/z |

| [M+H]⁺ | [C₂₄H₃₇O₅]⁺ | 405.2636 |

| [M+Na]⁺ | [C₂₄H₃₆O₅Na]⁺ | 427.2455 |

| [M+K]⁺ | [C₂₄H₃₆O₅K]⁺ | 443.2194 |

Fragmentation Pathway and Visualization

The following diagram illustrates a proposed experimental workflow for the analysis of this compound.

Caption: Experimental workflow for the analysis of this compound.

The following diagram illustrates a proposed fragmentation pathway for this compound. The fragmentation is expected to be initiated by protonation, likely at one of the oxygen atoms, followed by neutral losses and cleavages of the macrocyclic ring.

Caption: Proposed fragmentation of this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental procedures and the proposed fragmentation pathway will aid researchers in the accurate identification and quantification of this important molecule in various applications, from drug metabolism studies to environmental monitoring. Further experimental work is encouraged to confirm the proposed fragmentation pathway and to establish a library of fragment ions for confident structural elucidation.

References

- 1. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC/ESI–MS/MS method for the identification and quantification of spinosad residues in olive oils [agris.fao.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Semi-Synthesis of Spinetoram-J from Dihydrospinosyn A Aglycone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the semi-synthesis of spinetoram-J, a potent insecticide, starting from Dihydrospinosyn A aglycone. Two synthetic routes are presented: an improved 3-step synthesis and a more traditional 7-step synthesis. These protocols are intended for use by qualified researchers and chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

Spinetoram is a second-generation spinosyn insecticide that exhibits a broader spectrum of activity and enhanced efficacy compared to its predecessor, spinosad. It is a mixture of two active components, with spinetoram-J being the major and more active constituent. The semi-synthesis of spinetoram-J from a readily available starting material like this compound, which can be derived from the fermentation product spinosyn A, is a cost-effective approach for its production and for the generation of novel analogs for drug discovery programs.[1][2]

Spinetoram exerts its insecticidal effect through a dual mode of action, targeting both nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors in the insect nervous system. This leads to hyperexcitation of the neurons, resulting in paralysis and death of the target insect.[3]

Improved 3-Step Semi-Synthesis of Spinetoram-J

This improved synthesis utilizes a "self-protection" strategy, reducing the number of steps and increasing overall efficiency.[2]